ethyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ethyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds, which are essential components of nucleic acids like DNA and RNA.
Preparation Methods
The synthesis of ethyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves several steps. One common method includes the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol with a few drops of concentrated hydrochloric acid. The mixture is heated to reflux for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
ethyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ethyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential neuroprotective and anti-neuroinflammatory properties.
Antimicrobial Activity: The compound has demonstrated antibacterial activity against various strains, making it a candidate for developing new antibiotics.
Anticancer Research: Its derivatives have been explored for their anticancer properties, particularly in inhibiting specific cancer cell lines.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves several molecular targets and pathways:
Neuroprotection: It inhibits endoplasmic reticulum stress and apoptosis, reducing neuronal death.
Antimicrobial Action: The compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
ethyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.
Triazole-Pyrimidine Hybrids: These compounds have shown similar neuroprotective and anti-inflammatory properties but differ in their chemical structure and specific applications.
The presence of the trifluoromethyl group in ethyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate enhances its lipophilicity and metabolic stability, making it unique compared to other similar compounds .
Properties
Molecular Formula |
C15H15F3N2O3 |
---|---|
Molecular Weight |
328.29g/mol |
IUPAC Name |
ethyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H15F3N2O3/c1-3-23-13(21)11-8(2)19-14(22)20-12(11)9-4-6-10(7-5-9)15(16,17)18/h4-7,12H,3H2,1-2H3,(H2,19,20,22) |
InChI Key |
OFLFPNJNGFZVLG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C(F)(F)F)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C(F)(F)F)C |
Origin of Product |
United States |
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